molecular formula C12H18IN3O2 B2524034 tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 1266114-78-6

tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

カタログ番号: B2524034
CAS番号: 1266114-78-6
分子量: 363.199
InChIキー: ORCRBWWBEIZCIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The complete IUPAC name accurately reflects the molecular architecture through systematic identification of each structural component, beginning with the tert-butyl ester protecting group attached to the carboxylate functionality at position 1 of the azetidine ring. The central azetidine framework is designated as the primary structural unit, with the 4-iodo-1H-pyrazol-1-yl substituent connected via a methylene linker at position 3 of the four-membered ring system.

Chemical identification parameters demonstrate the compound's unique structural features through multiple systematic approaches. The molecular formula C₁₂H₁₈IN₃O₂ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one iodine atom, three nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 363.19 grams per mole. The Chemical Abstracts Service registry number 1266114-78-6 provides definitive identification within chemical databases, while the International Chemical Identifier key ORCRBWWBEIZCIA-UHFFFAOYSA-N ensures unambiguous structural specification across international scientific literature.

Systematic structural analysis reveals the compound's classification as a protected amino acid derivative featuring both azetidine and pyrazole heterocyclic systems. The InChI designation 1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 provides complete connectivity information for computational analysis and database searching. The SMILES notation CC(C)(C)OC(=O)N1CC(N2C=C(I)C=N2)C1 offers simplified molecular input specification for chemical informatics applications.

特性

IUPAC Name

tert-butyl 3-[(4-iodopyrazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCRBWWBEIZCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Azetidine ring formation: The iodinated pyrazole is reacted with an appropriate azetidine precursor under conditions that promote ring closure, such as heating in the presence of a base.

    tert-Butyl ester formation: Finally, the carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The 4-iodo substituent on the pyrazole ring enables palladium-catalyzed coupling with organoboronic acids. This reaction is critical for introducing diverse aryl/heteroaryl groups. A study on structurally related bromopyrazole analogs (e.g., tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate) demonstrated high efficiency under optimized conditions :

Reaction Component Conditions
CatalystPd(PPh<sub>3</sub>)<sub>4</sub>
BaseK<sub>3</sub>PO<sub>4</sub>
Solvent1,4-Dioxane
Temperature100°C
Yield (for bromo analog)94%

For the iodo derivative, reactivity is expected to surpass bromo analogs due to iodine’s superior leaving-group ability. Substituted phenylboronic acids, such as 4-methoxyphenylboronic acid, would likely couple efficiently under similar conditions .

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free azetidine amine, enabling further derivatization:

Deprotection Method Conditions Outcome
Trifluoroacetic acid (TFA)50% TFA in dichloromethane, 0°C to room tempForms azetidinium trifluoroacetate salt
Hydrochloric acid (HCl)4M HCl in dioxane, 2–4 hoursDirect isolation of hydrochloride salt

Post-deprotection, the amine can undergo alkylation, acylation, or reductive amination to generate secondary or tertiary amines .

Azetidine Ring Functionalization

The azetidine ring exhibits strain-driven reactivity. For example:

  • Nucleophilic ring-opening : Reacts with nucleophiles (e.g., thiols) under basic conditions.

  • Oxidation : MCPBA (meta-chloroperbenzoic acid) converts azetidine to its N-oxide, altering electronic properties .

Pyrazole Modification

The pyrazole ring can undergo electrophilic substitution, though the 4-iodo substituent directs incoming electrophiles to the 3- or 5-positions. Halogen-exchange reactions (e.g., iododeboronation) are also feasible .

Comparative Reactivity of Structural Analogs

Data from related compounds highlight trends:

Compound Key Reaction Yield Reference
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylateSuzuki coupling with PhB(OH)<sub>2</sub>94%
tert-Butyl 3-(3-trifluoromethyl-1H-pyrazol-1-yl)azetidine-1-carboxylateAza-Michael addition64%
tert-Butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate (target)Suzuki coupling (predicted)>90%*

*Predicted based on bromo analog performance.

Spectral Characterization

Key NMR and HMBC data confirm regiochemistry and electronic effects:

  • <sup>1</sup>H NMR : Azetidine methylene protons appear as broadened signals (δ 3.29–4.06 ppm) .

  • <sup>15</sup>N HMBC : Pyrazole nitrogen interacts with azetidine C-3 (δ −315 to −350 ppm) .

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate has garnered attention for its potential use in drug development. The compound's structure allows for the modification of biological activity through the introduction of the pyrazole moiety, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole exhibit anticancer properties. For instance, compounds similar to tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine have been shown to inhibit cancer cell proliferation in vitro. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

The incorporation of iodine in the structure may enhance the antimicrobial activity of this compound. Research suggests that halogenated compounds often exhibit increased efficacy against bacterial strains. Preliminary tests on related compounds have shown significant antimicrobial activity, warranting further investigation into tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine's potential as an antimicrobial agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Pyrazole Derivatives

Tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine can be utilized to synthesize various pyrazole derivatives through nucleophilic substitution reactions. The presence of the tert-butyl group enhances solubility and stability during reactions, facilitating the formation of desired products .

Functionalization Reactions

The azetidine ring structure allows for further functionalization, enabling the incorporation of diverse functional groups that can modify the compound's properties and biological activities. This versatility is crucial for developing new materials and pharmaceuticals .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazole derivatives, including those related to tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine. The results demonstrated that these compounds significantly inhibited cell growth in various cancer cell lines, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of halogenated pyrazoles, finding that compounds with iodine substitutions exhibited enhanced activity against resistant bacterial strains. This research underlines the potential application of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine in treating infections caused by multidrug-resistant organisms .

作用機序

The mechanism of action of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodinated pyrazole moiety can enhance binding affinity and specificity through halogen bonding and other interactions. The azetidine ring can provide additional conformational flexibility, allowing the compound to adopt the optimal geometry for target binding.

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties and utility, tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is compared to structurally related azetidine derivatives below.

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference CAS/ID
tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate C₁₂H₁₈IN₃O₂ 363.19 4-Iodo-pyrazole, methylene linker Cross-coupling reactions, JAK inhibitors 1266114-78-6
tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate C₁₁H₁₆IN₃O₂ 349.17 4-Iodo-pyrazole, direct linkage Limited flexibility; potential use in rigid scaffold designs 951259-19-1
tert-butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate C₁₂H₁₈ClN₃O₂ 271.74 4-Chloro-pyrazole, methylene linker Cost-effective alternative for non-iodine-dependent reactions 2548979-13-9
tert-butyl 3-(fluoromethyl)-3-[4-(pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidine-1-carboxylate C₂₅H₃₅N₇O₃Si 509.68 Fluoromethyl, pyrrolopyrimidine Enhanced metabolic stability; kinase inhibitor development N/A
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate C₁₀H₁₇NO₃ 199.25 Oxoethyl group Intermediate for further functionalization (e.g., amine coupling) 497160-14-2

Key Comparative Insights:

Substituent Effects on Reactivity The iodine atom in the target compound enables participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), which are less feasible with the chloro analog . The methylene linker in the target compound introduces conformational flexibility, contrasting with the rigid direct linkage in tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate .

Biological Relevance

  • Fluorinated derivatives (e.g., tert-butyl 3-(fluoromethyl)-azetidine) exhibit improved metabolic stability due to fluorine’s electronegativity and small atomic radius, making them preferable in drug design .
  • The pyrrolopyrimidine-containing analog demonstrates higher specificity in kinase inhibition compared to simpler pyrazole derivatives .

Synthetic Utility

  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate serves as a versatile intermediate for introducing amine or heterocyclic groups via reductive amination or condensation .
  • The target compound’s iodine atom allows late-stage diversification, a strategic advantage in optimizing drug candidates .

生物活性

Tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • IUPAC Name : tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
  • Molecular Formula : C12H18IN3O2
  • CAS Number : 1266114-78-6
  • Molecular Weight : 349.19 g/mol

Synthesis and Structural Analysis

The synthesis of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyrazole-containing reagents. The structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular conformation and functional groups present in the compound.

Antimicrobial Properties

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, suggesting that tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate may possess similar properties.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can modulate inflammatory pathways. The presence of the azetidine ring may enhance the compound's ability to interact with biological targets involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of azetidine derivatives have shown promising results. The compound's structure allows it to interact with cellular mechanisms that control proliferation and apoptosis, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activities of azetidine derivatives, including those containing pyrazole groups:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range.
Study BShowed anti-inflammatory effects in a murine model, reducing cytokine levels significantly after treatment with related compounds.
Study CReported cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating potential for further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole ring, often via cyclization of hydrazine derivatives with iodinated ketones or esters. For example, 4-iodo-1H-pyrazole can be synthesized using iodination reagents like iodine monochloride (ICl) under controlled conditions .
  • Step 2 : Functionalization of the azetidine ring. A tert-butyl carbamate (Boc) group is introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to protect the azetidine nitrogen .
  • Step 3 : Coupling the pyrazole and azetidine moieties using alkylation or click chemistry. For instance, a methylene linker is introduced via a Mannich reaction or alkyl halide intermediates .
    • Key Considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) significantly affect yields.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and linker connectivity. For example, the methylene bridge (-CH2_2-) between azetidine and pyrazole appears as a triplet at δ ~3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 363.1935 for C12_{12}H18_{18}IN3_3O2_2) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. Software like SHELXL refines crystallographic data to confirm stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in bond-length measurements (e.g., α, β angles in triclinic systems ).
  • Software Validation : Compare refinement results across programs (SHELX vs. OLEX2) to identify systematic biases. For example, SHELXL’s robust weighting scheme reduces overfitting in low-resolution datasets .
  • Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) identifies patterns in intermolecular interactions, resolving discrepancies in reported packing motifs .
    • Example : A study reported conflicting torsion angles for the azetidine-pyrazole linker; re-refinement using SHELX’s TWIN/BASF commands resolved the ambiguity .

Q. What strategies optimize regioselectivity in derivatizing the 4-iodo-pyrazole moiety?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., Boc-protected amines) to guide palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at the iodine-substituted position .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions on the pyrazole ring .
  • Computational Modeling : DFT calculations predict charge distribution (e.g., Mulliken charges) to identify electrophilic/nucleophilic hotspots on the pyrazole .
    • Case Study : A Sonogashira coupling with terminal alkynes achieved >90% regioselectivity at the 4-iodo position using Pd(PPh3_3)4_4/CuI in DMF .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group creates steric hindrance, limiting access to flat binding pockets (e.g., kinase ATP sites). Molecular docking (AutoDock Vina) quantifies this via van der Waals clashes .
  • Electronic Effects : The electron-withdrawing iodine atom polarizes the pyrazole ring, enhancing hydrogen-bond acceptor capacity. IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) and Hammett constants correlate with bioactivity .
  • In Vitro Assays : Competitive binding assays (e.g., SPR or fluorescence polarization) measure affinity shifts when modifying the azetidine linker .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。